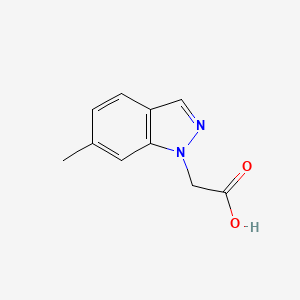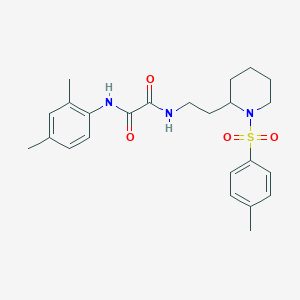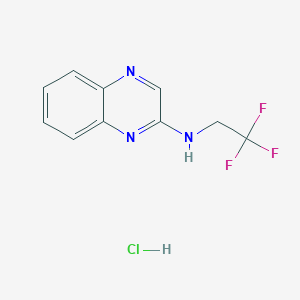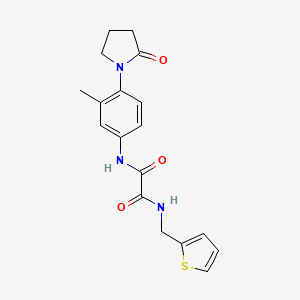![molecular formula C16H13Cl3OS B2452763 1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone CAS No. 320422-68-2](/img/structure/B2452763.png)
1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone, commonly referred to as CP-DBS, is a synthetic compound used in a variety of research applications. CP-DBS is a member of the sulfonylurea family of compounds and is a useful tool in the exploration of organic and inorganic chemistry. CP-DBS has a wide range of applications in both scientific research and laboratory experiments.
Scientific Research Applications
Antibacterial Activity : The compound has demonstrated potential in synthesizing new antibacterial agents. For instance, a study synthesized amino-heterocyclic compounds coupled with oxime-ether groups, which exhibited significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Hu et al., 2006).
Enolization Studies : NMR spectroscopy has been used to study the enolization of similar compounds, contributing to understanding the chemical behavior and potential applications in various fields like organic synthesis (Warren et al., 1971).
Chemical Synthesis and Structural Analysis : The compound plays a role in the synthesis of various chemicals, providing insights into the chemical properties and reactions. For example, studies have been conducted on the synthesis of different organic compounds using related structures, highlighting their potential in chemical research and pharmaceutical applications (Klimenko et al., 1986).
Crystal Structure Investigations : Investigations into the crystal structure of derivatives provide insights into their potential applications in material science and pharmaceuticals (Feng, 2013).
Computational Studies : Computational studies using Density Functional Theory (DFT) have been conducted to understand the geometric and electronic structures of similar compounds. These studies are crucial for predicting the behavior and potential applications of these compounds in various fields, including material science and drug design (Toh et al., 2019).
Synthesis of Novel Compounds for Biological Activities : Research has also focused on synthesizing novel compounds using similar structures for potential biological activities. These activities include antibacterial, hemolytic, thrombolytic, and cytotoxic effects, indicating the compound's potential in pharmaceutical applications (Siddiqui et al., 2014).
Cytotoxicity Assays and Cancer Research : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. These studies contribute to the development of new anticancer agents and understanding the mechanisms of action of these compounds (Mabkhot et al., 2016).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3OS/c17-13-4-1-11(2-5-13)16(20)7-8-21-10-12-3-6-14(18)9-15(12)19/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKKDLXWMLHQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-ethyl 3-carbamoyl-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2452688.png)
![methyl 4-{[3-nitro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2452689.png)


![2,3-dichloro-N-[2-(cyclopropylmethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2452695.png)
![7-[oxo-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3-prop-2-enyl-1H-quinazoline-2,4-dione](/img/structure/B2452696.png)
![(11Z)-N-(3-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2452697.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B2452701.png)
